The synthesis of 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate typically involves several key steps:
These reactions require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.
The molecular structure of 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate can be described as follows:
The structural representation can be summarized using its SMILES notation: COC(=O)C1=CC=C2CCN(C(=O)OC(C)(C)C)C2=C1
, which reflects its complex arrangement of atoms .
1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate is involved in several chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing related compounds.
The mechanism of action for 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate primarily relates to its interactions within biological systems. The indole structure is known to participate in various biological processes:
Further studies are required to elucidate specific mechanisms and biological implications.
The physical and chemical properties of 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate include:
These properties are crucial for determining its behavior in various applications .
The applications of 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate span several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2